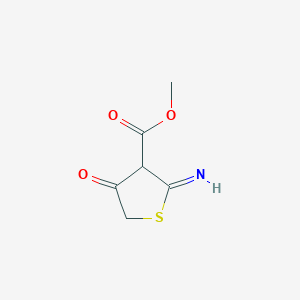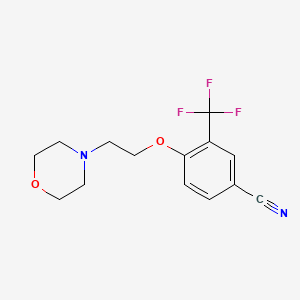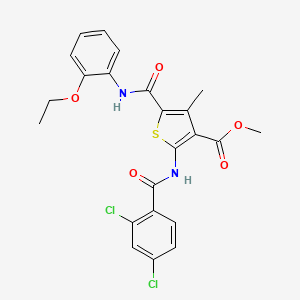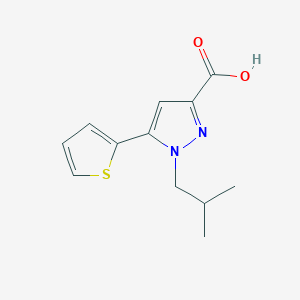
tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate is an organic compound that belongs to the class of carbamates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and chemical processes.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular pathways.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound can be used in the production of specialty chemicals, coatings, and polymers. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering specific cellular responses. The pathways involved can vary depending on the biological context and the specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate include:
- tert-Butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- tert-Butyl (triphenyl-lambda5-phosphanylidene)carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H27NO5 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
tert-butyl N-[3-[4-(4-prop-2-ynoxybenzoyl)phenoxy]propyl]carbamate |
InChI |
InChI=1S/C24H27NO5/c1-5-16-28-20-11-7-18(8-12-20)22(26)19-9-13-21(14-10-19)29-17-6-15-25-23(27)30-24(2,3)4/h1,7-14H,6,15-17H2,2-4H3,(H,25,27) |
Clé InChI |
VEPJZBUPJUWVJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)


![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)





